4,5-Dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine
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Description
“4,5-Dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine” is an organic compound . It is a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature . Pyrimidine derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions . Another example is the preparation of pyrimidine–pyridine compounds for their anti-fibrotic activities .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse. They are used in the synthesis of various pharmacologically active compounds . For instance, they are used as starting reagents for the synthesis of other complex molecules .Future Directions
The future directions in the research of pyrimidine derivatives are promising. They are being studied for their potential biological activities, and new synthetic methodologies are being developed to improve their druglikeness and ADME-Tox properties . For instance, some novel 2-(pyridin-2-yl) pyrimidine derivatives have shown better anti-fibrotic activities than some existing drugs .
Properties
IUPAC Name |
4,5-dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-10-11(2)20-9-21-13(10)23-5-7-24(8-6-23)14-19-4-3-12(22-14)15(16,17)18/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKSFECDGFCMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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